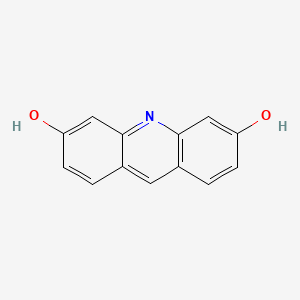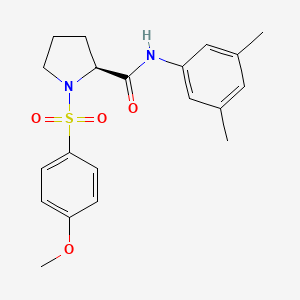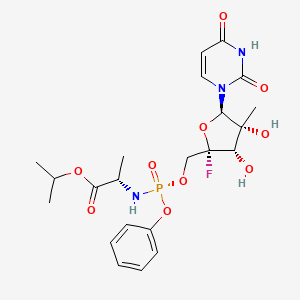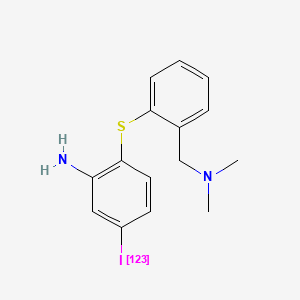
芹菜素
描述
Agigenin, also known as 4’,5,7-trihydroxyflavone, is a naturally occurring flavone found in many plants. It belongs to the flavonoid class of compounds and is known for its yellow crystalline appearance. Agigenin is commonly found in fruits, vegetables, and certain beverages like tea and wine. It is particularly abundant in chamomile flowers, parsley, and celery .
科学研究应用
Agigenin has a wide range of scientific research applications due to its diverse biological activities. It is extensively studied for its potential therapeutic effects in various fields:
Chemistry: Agigenin is used as a model compound in studying flavonoid chemistry and its interactions with other molecules.
Biology: It is investigated for its role in modulating cellular pathways and its effects on cell proliferation, apoptosis, and inflammation.
Medicine: Agigenin is explored for its potential in cancer prevention and treatment, neuroprotection, and cardiometabolic health.
Industry: Agigenin is used in the food and beverage industry as a natural colorant and antioxidant.
作用机制
Target of Action
Apigenin, a common dietary flavonoid, has been found to have various actions against cancer cells . It is a pleiotropic modulator of manifold signal cellular pathways, interfering with the function of numerous molecular targets such as transcriptional and growth factors, cytokines, receptors, and enzymes . One of its primary targets is the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ in Helicobacter pylori .
Mode of Action
Apigenin’s mode of action involves the modulation of various cell signaling pathways. It inhibits JAK/SRC phosphorylation, which prevents the activation of STAT3, further preventing the translocation of STAT dimers to the nucleus and activation of key genes . This results in the suppression of various human cancers in vitro and in vivo by triggering cell apoptosis and autophagy, inducing cell cycle arrest, suppressing cell migration and invasion, and stimulating an immune response .
Biochemical Pathways
Apigenin affects several biochemical pathways. It modulates signaling pathways including the PI3K/AKT, MAPK/ERK, JAK/STAT, NF-κB, and Wnt/β-catenin pathways . These pathways play crucial roles in cell proliferation, differentiation, and survival. By modulating these pathways, apigenin can exert its anti-cancer effects.
Pharmacokinetics
Apigenin, when taken orally, is systemically absorbed and recirculated by enterohepatic and local intestinal pathways . Its bioavailability is in the region of 30%. Once absorbed from the oral route, it reaches maximal circulating concentration (Cmax) after a time (Tmax) of 0.5–2.5h, with an elimination half-life (T1/2) averaging 2.52 ± 0.56h .
Result of Action
The result of apigenin’s action is the suppression of various human cancers in vitro and in vivo . This is achieved through multiple biological effects, such as triggering cell apoptosis and autophagy, inducing cell cycle arrest, suppressing cell migration and invasion, and stimulating an immune response .
Action Environment
The action of apigenin can be influenced by environmental factors. For instance, apigenin is lipophilic and can be deactivated in the acidic environment of the gastrointestinal tract, leading to lower bioavailability . This limits its potential use in healthcare products and functional foods. The use of supplements of semi-purified apigenin in capsule form could reach target blood levels using amounts that are within the range currently acceptable for other supplements and medications .
准备方法
Synthetic Routes and Reaction Conditions
Agigenin can be synthesized through various methods. One common synthetic route involves the use of the phenylpropanoid pathway and the flavone synthesis pathway. The process begins with the aromatic amino acids L-phenylalanine or L-tyrosine, which are products of the shikimate pathway. These amino acids undergo a series of enzymatic reactions, including deamination and oxidation, to produce cinnamate and p-coumarate. These intermediates are then converted to chalcone by the enzyme chalcone synthase, followed by aromatization to form agigenin .
Industrial Production Methods
In industrial settings, agigenin can be produced through the extraction from plant sources or by chemical synthesis. The extraction process involves isolating agigenin from plants like chamomile and parsley using solvents and purification techniques. Chemical synthesis, on the other hand, involves the use of precursor compounds and catalysts to produce agigenin in large quantities .
化学反应分析
Types of Reactions
Agigenin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Oxidation: Agigenin can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction of agigenin can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various derivatives of agigenin with modified functional groups. These derivatives can exhibit different biological activities and properties compared to the parent compound .
相似化合物的比较
Agigenin is often compared with other flavonoids such as quercetin, luteolin, myricetin, and kaempferol. These compounds share similar structures and biological activities but differ in their specific effects and potency.
Quercetin: Known for its strong antioxidant and anti-inflammatory properties, quercetin is more potent than agigenin in some biological assays.
Luteolin: Similar to agigenin, luteolin exhibits anti-cancer and neuroprotective effects but has a different mechanism of action.
Myricetin: This flavonoid has additional hydroxyl groups, making it more effective in scavenging free radicals compared to agigenin.
Agigenin’s uniqueness lies in its balanced profile of biological activities and its potential for therapeutic applications across various fields.
属性
IUPAC Name |
(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,15R,16R,18S,19R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16,19-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O5/c1-14-5-8-27(31-13-14)15(2)24-23(32-27)11-18-16-9-20(28)19-10-21(29)22(30)12-26(19,4)17(16)6-7-25(18,24)3/h14-24,28-30H,5-13H2,1-4H3/t14-,15+,16-,17+,18+,19-,20-,21-,22-,23+,24+,25+,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRLHXNMINIDCB-LEGLVIAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CC(C(C6)O)O)C)O)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@H]([C@@H]6[C@@]5(C[C@H]([C@@H](C6)O)O)C)O)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901272136 | |
| Record name | Spirostan-2,3,6-triol, (2α,3β,5α,6β,25R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901272136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55332-76-8 | |
| Record name | Spirostan-2,3,6-triol, (2α,3β,5α,6β,25R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55332-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Agigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055332768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spirostan-2,3,6-triol, (2α,3β,5α,6β,25R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901272136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AGIGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5BOT0UHWR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the biological activities reported for Agigenin?
A1: Agigenin has demonstrated cytotoxic and antiproliferative activity against several tumor cell lines in vitro. [, , ] Additionally, 6-ketoderivatives of Agigenin exhibit anabolic activity in rats without displaying androgenic properties. [, ]
Q2: What is the chemical structure of Agigenin?
A2: Agigenin is a spirostanol sapogenin. Its full chemical name is (25R)-5α-spirostan-2α,3β-diol. [] While its molecular formula and weight are not explicitly mentioned in the provided abstracts, these can be deduced from its chemical name and structure.
Q3: What is known about the structure-activity relationship (SAR) of Agigenin and its derivatives?
A3: Research suggests that the 6-keto derivatives of Agigenin, Diosgenin, and Alliogenin, all natural sapogenins, possess anabolic activity without showing androgenic effects. [, ] This highlights the importance of the 6-keto group for this specific activity. Further research is needed to fully elucidate the SAR of Agigenin.
Q4: What natural sources are Agigenin found in?
A4: Agigenin has been isolated from various Allium species, including Allium porrum (leek), [, , ] Allium ampeloprasum (elephant garlic), [] and Allium waldsteinii. [] It is often found in these plants as part of more complex saponins like aginoside.
Q5: What are the potential applications of Agigenin based on its reported activities?
A6: The cytotoxic and antiproliferative activities of Agigenin against tumor cell lines [, , ] make it a potential candidate for further investigation in the development of anticancer therapies. Additionally, the anabolic activity observed with its 6-keto derivative [, ] suggests potential applications in areas like muscle wasting and growth promotion, though further research is needed.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[6-chloro-5-[2-[(12S)-12-(2-fluoro-4-methylphenyl)-4-methyl-5-thia-2,3,7,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-trien-11-yl]-2-oxoethoxy]pyridin-2-yl]methanesulfonamide](/img/structure/B605167.png)


![6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one](/img/structure/B605174.png)


